molecular formula C15H10BrNO B13420208 5H-Dibenzo[b,f]azepine-5-carbonyl bromide CAS No. 40421-05-4

5H-Dibenzo[b,f]azepine-5-carbonyl bromide

Cat. No.: B13420208
CAS No.: 40421-05-4
M. Wt: 300.15 g/mol
InChI Key: KRUYHEHMJWBQRD-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,f]azepine-5-carbonyl bromide: is a tricyclic heterocyclic compound that consists of a seven-membered nitrogen heterocycle fused with two benzene rings. This compound is known for its applications in the synthesis of various pharmacologically important derivatives, particularly in the field of anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl bromide typically involves the bromination of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride. The reaction is carried out using bromine as the brominating agent . The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 5H-Dibenzo[b,f]azepine-5-carbonyl bromide is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. These active compounds, such as oxcarbazepine, exert their effects by modulating ion channels in the nervous system, thereby stabilizing neuronal membranes and preventing seizures .

Properties

CAS No.

40421-05-4

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

benzo[b][1]benzazepine-11-carbonyl bromide

InChI

InChI=1S/C15H10BrNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H

InChI Key

KRUYHEHMJWBQRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Br

Origin of Product

United States

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